3-(1-Aminopropyl)benzoicacid
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Overview
Description
3-(1-Aminopropyl)benzoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 1-aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(1-Aminopropyl)benzoic acid can be synthesized through several methods. One common approach involves the nitration of benzoic acid to produce 3-nitrobenzoic acid, followed by reduction to 3-aminobenzoic acid. The final step involves the alkylation of 3-aminobenzoic acid with 1-bromopropane under basic conditions to yield 3-(1-Aminopropyl)benzoic acid .
Industrial Production Methods
Industrial production of 3-(1-Aminopropyl)benzoic acid typically involves large-scale nitration and reduction processes, followed by alkylation. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-(1-Aminopropyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds.
Mechanism of Action
The mechanism of action of 3-(1-Aminopropyl)benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, potentially inhibiting their function. Additionally, the carboxyl group can participate in ionic interactions, affecting cellular pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzoic acid: Similar structure but lacks the 1-aminopropyl group.
4-(3-Aminopropyl)benzoic acid: Similar structure but with the amino group in a different position.
3-Nitrobenzoic acid: Precursor in the synthesis of 3-(1-Aminopropyl)benzoic acid.
Uniqueness
3-(1-Aminopropyl)benzoic acid is unique due to the presence of both the amino and carboxyl groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(1-aminopropyl)benzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) |
InChI Key |
ZBKLDHGTCYZAGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)C(=O)O)N |
Origin of Product |
United States |
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